molecular formula C13H10BrFN2O3 B8242498 3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B8242498
M. Wt: 341.13 g/mol
InChI Key: ZNTQEHJVUDYVAK-UHFFFAOYSA-N
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Description

3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a bromine and fluorine atom on the isoindolinone ring, which is fused to a piperidine-2,6-dione moiety. The unique structural features of this compound make it an interesting candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindolinone intermediate, which is then functionalized with bromine and fluorine atoms. The final step involves the coupling of the functionalized isoindolinone with piperidine-2,6-dione under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce more complex molecular structures .

Scientific Research Applications

3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used[4][4].

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Similar structure but lacks the fluorine atom.

    3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Similar structure but lacks the bromine atom.

    3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Similar structure with bromine at a different position.

Uniqueness

The presence of both bromine and fluorine atoms in 3-(5-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione makes it unique compared to its analogs. This dual halogenation can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(6-bromo-7-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O3/c14-8-2-1-6-7(11(8)15)5-17(13(6)20)9-3-4-10(18)16-12(9)19/h1-2,9H,3-5H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTQEHJVUDYVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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